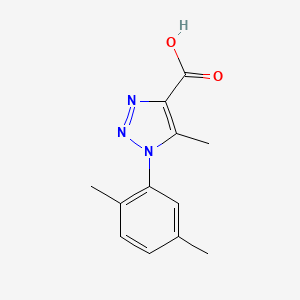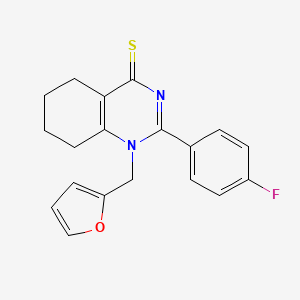![molecular formula C23H17FN2O3 B5109722 4-{4-[(4-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5109722.png)
4-{4-[(4-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{4-[(4-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione, also known as FBP, is a synthetic compound that belongs to the family of pyrazolidinediones. It is a yellow crystalline solid that has shown promising results in various scientific research studies. The purpose of
Wirkmechanismus
4-{4-[(4-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione acts by inhibiting the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. 4-{4-[(4-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione also inhibits the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation. By inhibiting COX-2 and NF-κB, 4-{4-[(4-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione can reduce inflammation and prevent the development of chronic diseases.
Biochemical and Physiological Effects:
4-{4-[(4-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione has been shown to have a wide range of biochemical and physiological effects. It can reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). 4-{4-[(4-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione can also increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10) and transforming growth factor-beta (TGF-β). Additionally, 4-{4-[(4-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione can reduce oxidative stress and prevent the damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
4-{4-[(4-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 4-{4-[(4-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione is also highly soluble in organic solvents, which makes it suitable for various biochemical assays. However, 4-{4-[(4-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione has some limitations as well. It has low aqueous solubility, which can limit its use in vivo. Additionally, 4-{4-[(4-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione has not been extensively studied for its toxicity and pharmacokinetic properties.
Zukünftige Richtungen
4-{4-[(4-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione has shown promising results in various scientific research studies, and there are several future directions that can be explored. One potential direction is to study the efficacy of 4-{4-[(4-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione in animal models of chronic diseases, such as arthritis, diabetes, and neurodegenerative disorders. Another direction is to explore the potential of 4-{4-[(4-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione as a lead compound for drug development. Additionally, more studies are needed to understand the toxicity and pharmacokinetic properties of 4-{4-[(4-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione.
Synthesemethoden
4-{4-[(4-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione can be synthesized by reacting 4-hydroxybenzaldehyde with 4-fluorobenzyl bromide in the presence of potassium carbonate. The resulting intermediate is then reacted with 1-phenyl-3,5-pyrazolidinedione in the presence of acetic acid to yield 4-{4-[(4-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione. The synthesis method is straightforward and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
4-{4-[(4-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione has been extensively studied for its potential use in various scientific research fields. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties. 4-{4-[(4-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, 4-{4-[(4-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione has been shown to have potent antioxidant and free radical scavenging activities.
Eigenschaften
IUPAC Name |
(4E)-4-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2O3/c24-18-10-6-17(7-11-18)15-29-20-12-8-16(9-13-20)14-21-22(27)25-26(23(21)28)19-4-2-1-3-5-19/h1-14H,15H2,(H,25,27)/b21-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMUTBKOQXAFGM-KGENOOAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)F)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)OCC4=CC=C(C=C4)F)/C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-{4-[(3-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5109640.png)
![1-tert-butyl-4-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5109643.png)

![N,N'-1,4-phenylenebis[2-(4-morpholinyl)acetamide]](/img/structure/B5109648.png)
![1-[(4-chlorobutoxy)methyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5109650.png)
![3-isopropyl-1-methyl-N-[2-(1,3-thiazol-4-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5109652.png)

![3-bromo-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B5109663.png)

![4'-(4-methoxy-2-nitrophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5109681.png)
![2-[3-(4-tert-butylbenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(2-furyl)ethanol hydrochloride](/img/structure/B5109689.png)
![6-amino-2-propyl-8-[2-(trifluoromethyl)phenyl]-2,3,8,8a-tetrahydro-5,7,7(1H)-isoquinolinetricarbonitrile - ethanol (1:1)](/img/structure/B5109709.png)
![4-{[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}butanoic acid](/img/structure/B5109716.png)
![3-chloro-4-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5109733.png)